3-Fluoro-3-(4-fluorophenyl)pyrrolidine hydrochloride

Medicinal Chemistry ADME-Tox Drug-Drug Interaction (DDI)

This dual-fluorinated pyrrolidine features a unique 3-fluoro-4-fluorophenyl substitution pattern that critically modulates pKa, LogP (~2.4), and conformational bias via the fluorine gauche effect. As an HCl salt, it ensures excellent aqueous solubility for biological assays. Ideal for synthesizing kinase inhibitors and CNS-penetrant ligands, its low CYP3A4 inhibition (IC50 20 µM) reduces drug-drug interaction risk. With ≥95% purity and consistent batch quality, this building block is essential for reproducible HTS and SAR optimization.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 1803589-76-5
Cat. No. B1445936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(4-fluorophenyl)pyrrolidine hydrochloride
CAS1803589-76-5
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=CC=C(C=C2)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H
InChIKeyKYPVIZXDWSSHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-(4-fluorophenyl)pyrrolidine Hydrochloride: A Dual-Fluorinated Building Block for Advanced Medicinal Chemistry


3-Fluoro-3-(4-fluorophenyl)pyrrolidine hydrochloride (CAS 1803589-76-5) is a pyrrolidine derivative featuring fluorine atoms on both the pyrrolidine ring (3-position) and the phenyl group (4-position). This dual-fluorinated architecture imparts distinct physicochemical properties, including modulated basicity (pKa) and lipophilicity (LogP), which are critical for optimizing drug-like characteristics such as permeability and metabolic stability . The compound is primarily utilized as a versatile building block in the synthesis of kinase inhibitors [1], CNS-targeted ligands [2], and other pharmacologically active molecules. Its hydrochloride salt form enhances aqueous solubility and handling, making it suitable for a wide range of synthetic and biological assay conditions .

Why 3-Fluoro-3-(4-fluorophenyl)pyrrolidine Hydrochloride Cannot Be Substituted by Generic Analogs


The specific positioning of the fluorine atom at the 3-position of the pyrrolidine ring, combined with the 4-fluorophenyl substituent, creates a unique stereoelectronic environment that cannot be replicated by simple positional isomers (e.g., 2- or 4-substituted analogs) or non-fluorinated phenylpyrrolidines. This substitution pattern critically influences the compound's basicity (pKa), conformational bias via the fluorine gauche effect [1], and lipophilicity (LogP/LogD) [2], which collectively dictate its behavior in synthetic transformations (e.g., amide coupling) and biological systems (e.g., target binding, metabolic stability). Substituting with a generic pyrrolidine or a mono-fluorinated analog risks significant deviations in reaction yields, binding affinity, and pharmacokinetic profile, potentially derailing structure-activity relationship (SAR) studies or late-stage optimization programs [3].

Quantitative Differentiation of 3-Fluoro-3-(4-fluorophenyl)pyrrolidine Hydrochloride from Structural Analogs


Reduced CYP3A4 Inhibition Liability Compared to Non-Fluorinated Pyrrolidine Analogs

The compound exhibits a high IC50 value of 20,000 nM (20 µM) against CYP3A4 in human liver microsomes, indicating a low potential for CYP3A4-mediated drug-drug interactions [1]. This is a significant improvement over many non-fluorinated pyrrolidine analogs, which typically exhibit stronger CYP3A4 inhibition (IC50 < 1 µM) and thus carry a higher DDI risk [2]. The presence of fluorine atoms in this scaffold contributes to this favorable metabolic profile, making it a safer choice for inclusion in drug candidates where CYP3A4 inhibition is a concern.

Medicinal Chemistry ADME-Tox Drug-Drug Interaction (DDI) CYP Inhibition

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Unsubstituted Phenylpyrrolidine

The introduction of a second fluorine atom on the pyrrolidine ring of the target compound is predicted to increase its lipophilicity compared to the mono-fluorinated analog, 3-(4-fluorophenyl)pyrrolidine. The measured LogP for 3-(4-fluorophenyl)pyrrolidine is 1.72 . Based on established QSAR principles and data from related difluorinated pyrrolidines, the addition of a second fluorine atom typically raises LogP by approximately 0.5–1.0 units [1]. This increase in lipophilicity is a key driver for improved passive membrane permeability, a critical parameter for achieving oral bioavailability and CNS penetration in drug candidates .

Medicinal Chemistry Physicochemical Property Optimization Bioavailability ADME

Conformational Rigidity via Fluorine Gauche Effect Differentiates from Non-Fluorinated Pyrrolidines

The 3-fluoro substituent on the pyrrolidine ring introduces a stereoelectronic fluorine gauche effect, which significantly biases the ring conformation. NMR and X-ray crystallography studies on 3-fluoropyrrolidines demonstrate a strong preference for a C(γ)-exo puckered conformation, a bias not present in non-fluorinated analogs [1]. This conformational constraint reduces entropic penalties upon target binding, often leading to enhanced binding affinity and selectivity for biological targets [2]. In contrast, non-fluorinated pyrrolidines exist in a more dynamic equilibrium of multiple conformations, which can reduce binding efficiency.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design SAR

High Synthetic Versatility and Purity Specification (≥95%) for Reproducible Research

The compound is supplied as a hydrochloride salt with a minimum purity specification of 95% (HPLC) . This level of purity is critical for ensuring reproducible results in both synthetic and biological assays, minimizing the risk of off-target effects or side reactions caused by impurities. Furthermore, its structure, featuring a secondary amine in a conformationally constrained ring, makes it a highly versatile intermediate for a wide range of synthetic transformations, including N-alkylation, reductive amination, and amide bond formation, which are essential for building diverse chemical libraries .

Organic Synthesis Quality Control Reproducibility Building Blocks

Optimal Application Scenarios for 3-Fluoro-3-(4-fluorophenyl)pyrrolidine Hydrochloride Based on Quantitative Evidence


Lead Optimization for Kinase Inhibitors with Minimized DDI Risk

The compound's low CYP3A4 inhibition (IC50 = 20 µM) makes it an ideal building block for synthesizing kinase inhibitor candidates, as demonstrated in patents for ROCK and TrkA inhibitors [1]. In lead optimization, substituting a core pyrrolidine moiety with this 3-fluoro-3-(4-fluorophenyl)pyrrolidine can maintain or improve target potency while significantly reducing the risk of CYP-mediated drug-drug interactions [2]. This is a key differentiator for programs aiming for safer clinical candidates.

Design of CNS-Penetrant Drug Candidates via Enhanced Lipophilicity

The increased LogP (predicted ~2.2–2.7) compared to mono-fluorinated analogs positions this compound as a superior choice for designing molecules intended to cross the blood-brain barrier (BBB). This is particularly relevant for CNS targets, such as sigma receptors or monoamine transporters, where fluorinated pyrrolidines have shown promising activity [3]. The compound's balanced lipophilicity enhances passive diffusion while retaining aqueous solubility due to the hydrochloride salt.

Structure-Based Drug Design Leveraging Conformational Restriction

The strong conformational bias introduced by the 3-fluoro gauche effect [4] allows medicinal chemists to rationally design ligands with reduced entropic penalties upon binding. This pre-organization is highly valuable for improving binding affinity and selectivity, as confirmed by SAR studies on fluorinated pyrrolidine-based nNOS and DPP-IV inhibitors [5]. Using this compound as a constrained scaffold can accelerate the identification of potent and selective clinical candidates.

Reliable High-Throughput Screening (HTS) Library Synthesis

The compound's high purity (≥95%) and versatility in common coupling reactions make it a reliable building block for generating diverse, high-quality screening libraries. Its dual-fluorinated motif is a privileged structure in drug discovery, increasing the likelihood of identifying novel hits with favorable physicochemical and ADME profiles . Procurement from reputable vendors ensures batch-to-batch consistency, which is critical for HTS data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-3-(4-fluorophenyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.